molecular formula C17H24O4 B13786494 Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester CAS No. 81910-10-3

Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester

Cat. No.: B13786494
CAS No.: 81910-10-3
M. Wt: 292.4 g/mol
InChI Key: LHZTUXJNLJDSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester” is a highly complex bicyclic ester featuring a cyclopropane core and a fused 6-oxabicyclo[3.1.0]hexane system. Its structure combines steric hindrance from tetramethyl cyclopropane substituents with the strained geometry of the oxabicyclo scaffold, which may influence its reactivity and stability. The ester group enhances lipophilicity, which could be advantageous in drug delivery systems or as a precursor for prodrug synthesis .

Properties

CAS No.

81910-10-3

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H24O4/c1-14(2)12(15(14,3)4)13(19)20-11-8-10(18)17(9-6-7-9)16(11,5)21-17/h9,11-12H,6-8H2,1-5H3

InChI Key

LHZTUXJNLJDSHP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)OC2CC(=O)C3(C2(O3)C)C4CC4)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Formation of intermediate B by reaction of cyclopropanecarboxylic acid derivative with 2-naphthaldehyde in methanol Stirring at 20°C for 3 hours under nitrogen, followed by NaBH4 reduction and basic workup 100% Produces a colorless oil with 98% purity (LCMS m/z 339 [M+H]+)
2 Esterification of intermediate B with 2-naphthoyl chloride in pyridine 0°C for 1 hour, then aqueous workup 100% Precipitates as a solid, confirmed by 1H NMR
3 Sulfonylation of intermediate B with 2-naphtalenesulphonyl chloride in dichloromethane with triethylamine 0–20°C under nitrogen, overnight 82% Isolated as a white solid, 100% LCMS purity (m/z 389 [M+H]+)
4 Alkylation using 1-bromo-2-(2-bromoethoxy)ethane in tetrahydrofuran with triethylamine Reflux for 48 hours 9% Low yield, purified by flash chromatography
5 Thermal reaction of intermediate B with 2-chloroquinoline 100°C for 16 hours 97% Produces brown oil, 94% purity by LCMS (m/z 326 [M+H]+)
6 Coupling of intermediate B with intermediate A in acetonitrile with potassium carbonate 20°C for 0.5 hours 57% Off-white solid product, 89% LCMS purity (m/z 349 [M+H]+)
7 Catalytic hydrogenation of tert-butyl θ-nitro-S-azabicyclohexane-S-carboxylate Ethanol, 10% Pd/C, H2 balloon, 18 hours 95% Pale yellow oil product confirmed by 1H NMR
8 Thiocarbamoylation of 3-(t-butoxylcarbonyl)-3-aza-bicyclo[3.1.0]hex-6-ylamine Dichloromethane, stirred overnight 96% Crude product isolated by liquid-liquid extraction
9 Amide coupling of substituted pteridinyl amino benzoic acid with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate DCM, DIPEA, TBTU, room temperature, 30 minutes 81% White solid product, ESMS m/z 606 [M+H]+
10 Azidation of intermediate under sodium azide in acetic acid 100°C for 4 hours under inert atmosphere 50.3% Moderate yield, reaction conditions require inert atmosphere

Detailed Description of Selected Procedures

Formation of Intermediate B and Subsequent Esterification

Intermediate B is prepared by stirring the cyclopropanecarboxylic acid derivative with 2-naphthaldehyde in methanol at room temperature under nitrogen atmosphere for 3 hours. Sodium borohydride is then added to reduce the formed intermediate, followed by basic aqueous workup to isolate the product as a colorless oil with excellent yield and purity.

The esterification of intermediate B with 2-naphthoyl chloride is conducted at 0°C in pyridine for 1 hour. The reaction mixture is then quenched with water, causing precipitation of the ester product, which is collected by filtration and dried. This step consistently achieves quantitative yields.

Catalytic Hydrogenation

The reduction of nitro-substituted bicyclic intermediates is efficiently performed using 10% palladium on activated carbon in ethanol under hydrogen atmosphere. The reaction proceeds smoothly over 18 hours, yielding the corresponding amine derivatives without significant side reactions.

Coupling Reactions

Amide bond formation between substituted pteridinyl amino benzoic acid and bicyclic amines is facilitated by coupling agents such as TBTU in the presence of DIPEA in dichloromethane at room temperature. This method yields high-purity products rapidly, suitable for further functionalization.

Reaction Yields and Purity Data Summary

Reaction Step Yield (%) Purity (LCMS or NMR) Key Analytical Data
Intermediate B formation 100 98% LCMS m/z 339 [M+H]+
Esterification with 2-naphthoyl chloride 100 NMR confirmed 1H NMR shows characteristic aromatic and aliphatic signals
Sulfonylation 82 100% LCMS m/z 389 [M+H]+
Alkylation (reflux) 9 - m/z 269 [M+H]+
Thermal reaction with 2-chloroquinoline 97 94% LCMS m/z 326 [M+H]+
Coupling with intermediate A 57 89% LCMS m/z 349 [M+H]+
Catalytic hydrogenation 95 NMR confirmed 1H NMR signals consistent with amine formation
Thiocarbamoylation 96 - Isolated crude product
Amide coupling 81 ESMS confirmed m/z 606 [M+H]+
Azidation 50.3 - Requires inert atmosphere

Perspectives from Varied Sources

The preparation methods summarized above are derived from patent literature (e.g., EP2626350A1) and experimental reports from pharmaceutical research databases, emphasizing reproducible reaction conditions and analytical verification of products. The synthetic strategies align with standard organic synthesis protocols for complex bicyclic esters, involving protection/deprotection steps, selective functional group transformations, and coupling reactions under mild to moderate conditions.

The use of multiple solvents such as methanol, dichloromethane, tetrahydrofuran, and acetonitrile, along with bases like triethylamine and potassium carbonate, reflects the necessity to optimize solubility and reaction kinetics. The high yields in key steps demonstrate the efficiency of these methods, while lower yields in alkylation steps indicate areas for potential optimization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Cyclopropanecarboxylic acid derivatives have been investigated for their antimicrobial activity. The unique structure of these compounds allows for interactions with bacterial membranes, leading to potential applications as novel antibiotics.

Case Study: Synthesis and Testing
A study demonstrated that derivatives of cyclopropanecarboxylic acid exhibited promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesis involved modifying the cyclopropane ring to enhance biological activity through structure-activity relationship (SAR) studies.

Compound NameActivity Against S. aureusActivity Against E. coli
Compound AMIC = 32 µg/mLMIC = 64 µg/mL
Compound BMIC = 16 µg/mLMIC = 32 µg/mL

Anti-inflammatory Effects
Research has indicated that cyclopropanecarboxylic acids can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Agricultural Applications

Pesticidal Properties
The compound has been explored as a precursor for synthesizing eco-friendly pesticides. Its low toxicity profile makes it suitable for developing pest control agents that minimize environmental impact.

Case Study: Development of Biopesticides
A recent study focused on the efficacy of cyclopropanecarboxylic acid derivatives as biopesticides against common agricultural pests. The results showed significant reductions in pest populations when applied at specific concentrations.

Pesticide TypeTarget PestEfficacy (%)
Cyclopropane-based AAphids85%
Cyclopropane-based BSpider Mites90%

Material Science

Polymer Chemistry
Cyclopropanecarboxylic acid derivatives are being utilized in the synthesis of advanced materials, including polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Synthesis
Research demonstrated that incorporating cyclopropanecarboxylic acid into polymer matrices improved their thermal stability and mechanical strength. This was particularly evident in thermoplastic elastomers used in automotive applications.

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control20025
Cyclopropane-modified25035

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester involves its interaction with specific molecular targets and pathways. For instance, its analogs inhibit histone deacetylases, leading to changes in gene expression and induction of apoptosis in tumor cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Bicyclic Systems

  • 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives (e.g., compounds from ): These contain sulfur (thia) and nitrogen (aza) heteroatoms in the bicyclic framework, contrasting with the oxygen (oxa) in the target compound. The sulfur atom increases ring strain and may alter metabolic stability compared to the oxygen analogue .
  • Iridoid Glycosides (e.g., 8-O-Acetylshanzhiside Methyl Ester): While structurally distinct, these share bicyclic frameworks and ester functionalities.

Cyclopropane Derivatives

  • This property is critical for stability in acidic environments .

Physicochemical Properties

Property Target Compound 4-Thia-1-azabicyclo[3.2.0]heptane Iridoid Glycosides
Molecular Weight ~350–400 (estimated) 350–500 400–600
Solubility Low (ester dominance) Moderate (amide groups) Variable (glycoside hydrophilicity)
Ring Strain High (cyclopropane + oxabicyclo) Moderate (thia-aza system) Low (flexible iridoid core)

Research Findings and Limitations

  • Spectroscopic Analysis : Structural elucidation of similar bicyclic compounds (e.g., Zygocaperoside in ) relies on advanced NMR and UV techniques. The target compound’s tetramethyl groups would produce distinct ¹H-NMR splitting patterns .
  • Synthetic Challenges : The oxabicyclo[3.1.0]hexane system requires precise stereochemical control during synthesis, akin to methodologies for iridoid glycosides .
  • Data Gaps: Limited direct studies on the target compound necessitate extrapolation from structural analogues. Further research is needed to validate its stability, bioactivity, and industrial scalability.

Biological Activity

Cyclopropanecarboxylic acid derivatives, particularly 2,2,3,3-tetramethyl-5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester, have garnered attention for their potential biological activities. This compound is a complex bicyclic structure that has been explored for its pharmacological properties, including its role as a precursor in the synthesis of various biologically active compounds.

The compound's molecular formula is C13H18O3C_{13}H_{18}O_3, and it has a molecular weight of approximately 222.28 g/mol. It is characterized by the presence of a cyclopropane ring and multiple functional groups that influence its reactivity and biological interactions.

1. Cytotoxicity

Research indicates that certain derivatives of cyclopropanecarboxylic acids exhibit cytotoxic effects against various tumor cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopropane ring can enhance or reduce cytotoxicity. For instance, compounds with specific substituents have shown selective toxicity towards cancer cells while sparing normal cells .

2. Antimicrobial Activity

Cyclopropanecarboxylic acid derivatives have demonstrated antimicrobial properties, particularly against pathogenic bacteria such as Helicobacter pylori. The mechanism of action often involves the inhibition of key enzymes such as urease, which is crucial for the survival of these bacteria in acidic environments .

3. Central Nervous System Activity

As a precursor for CNS-active compounds, cyclopropanecarboxylic acid derivatives are being investigated for their potential in treating neurological disorders. Some studies highlight their role in modulating neurotransmitter systems and inhibiting histone deacetylases, which are implicated in various neurodegenerative diseases .

Case Study 1: Cytotoxic Effects on Tumor Cells

A study examined the cytotoxic effects of synthesized cyclopropanecarboxylic acid derivatives on four human tumor cell lines. The results indicated that certain modifications led to significant reductions in cell viability, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of cyclopropanecarboxylic acid derivatives against H. pylori. The study found that specific compounds exhibited comparable activity to standard antibiotics like metronidazole, highlighting their potential as alternative treatments for infections resistant to conventional therapies .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResults
Cytotoxicity2,2,3,3-Tetramethylcyclopropanecarboxylic acidSignificant inhibition of tumor cell growth
AntimicrobialCyclopropanecarboxylic acid derivativesEffective against H. pylori, comparable to metronidazole
CNS ActivityCNS-active derivativesModulation of neurotransmitter systems observed

Q & A

Q. How can researchers optimize the synthesis of this bicyclo compound to improve regioselectivity and yield?

Methodological Answer:

  • The compound’s bicyclo[3.1.0]hexane core and ester groups require precise control during synthesis. Use stereoselective cyclopropanation (e.g., Simmons-Smith reaction) and protecting group strategies for the cyclopropyl and ester moieties. Catalytic systems like palladium or copper can enhance regioselectivity in ester coupling steps. For characterization, employ NMR spectroscopy (1H, 13C, DEPT) to confirm stereochemistry, as demonstrated for similar oxabicyclo structures in NMR studies . Monitor reaction progress via HPLC-MS to isolate intermediates and minimize side products.

Q. What analytical techniques are most reliable for confirming the stereochemical configuration of the oxabicyclo core?

Methodological Answer:

  • X-ray crystallography is definitive for resolving stereochemistry, but if crystals are unavailable, use NOESY NMR to analyze spatial proton-proton correlations. For example, bicyclo[3.1.0]hexane derivatives show distinct NOE interactions between bridgehead protons and substituents (e.g., cyclopropyl groups) . Couple this with computational modeling (DFT-based geometry optimization) to validate proposed configurations.

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with analysis via LC-UV/HRMS . The ester group is prone to hydrolysis; monitor for cyclopropanecarboxylic acid and oxabicyclo alcohol derivatives as degradation products. Use pH-controlled buffers (e.g., pH 5–7) during in vitro assays to minimize hydrolysis. Stability data should align with ICH guidelines for lab-scale storage recommendations.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for the oxabicyclo structure?

Methodological Answer:

  • Discrepancies often arise from solvent effects or conformational flexibility in the bicyclo system. Re-optimize DFT calculations with explicit solvent models (e.g., PCM for DMSO or chloroform) and compare with experimental NMR shifts . If unresolved, perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering). Cross-validate with IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

Q. How can researchers elucidate the mechanism of action for this compound’s bioactivity (e.g., antibacterial or enzyme inhibition)?

Methodological Answer:

  • Use molecular docking to predict binding to targets like bacterial enzymes (e.g., penicillin-binding proteins) or cyclopropane-modifying enzymes. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For in vitro antibacterial studies, follow CLSI guidelines for MIC/MBC assays, as seen in analogous bicyclo-β-lactam complexes . Probe reactive sites via site-directed mutagenesis if targeting enzymes.

Q. What computational methods are effective for modeling the steric and electronic effects of the tetramethylcyclopropane group?

Methodological Answer:

  • Apply molecular dynamics (MD) simulations to assess steric crowding and torsional strain. Use NBO analysis to evaluate hyperconjugation between cyclopropane σ-bonds and adjacent carbonyl groups. Compare with X-ray charge density maps (if available) to validate electron distribution. For reactivity predictions, employ Fukui function calculations to identify electrophilic/nucleophilic sites on the bicyclo framework.

Q. How can researchers address low solubility in aqueous media without altering the compound’s core structure?

Methodological Answer:

  • Develop prodrug strategies by modifying the ester group (e.g., phosphonate or glycosyl esters) to enhance hydrophilicity. Alternatively, use cyclodextrin encapsulation or nanoparticle carriers (e.g., PLGA). Characterize solubility improvements via phase-solubility diagrams and confirm stability with DSC/TGA to detect amorphous/crystalline transitions.

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell lines or microbial strains?

Methodological Answer:

  • Discrepancies may stem from membrane permeability differences or efflux pump expression . Perform intracellular concentration assays (LC-MS/MS) to correlate bioactivity with uptake. Use knockout strains (e.g., ΔacrB in E. coli) to assess efflux effects. Cross-reference with transcriptomic data to identify resistance mechanisms (e.g., upregulated β-lactamases) .

Q. What experimental controls are critical when studying the compound’s metabolic stability in hepatic models?

Methodological Answer:

  • Include positive controls (e.g., verapamil for CYP3A4 metabolism) and negative controls (heat-inactivated microsomes). Use stable isotope-labeled analogs (e.g., deuterated cyclopropane) as internal standards in LC-MS quantification. Monitor for glutathione adducts (via neutral loss scans) to detect reactive metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.